6-Methoxy-2h-pyran-3(6h)-one
Overview
Description
Synthesis Analysis
The synthesis of 2-alkyl-3-hydroxy-4H-pyran-4-ones, such as pyromeconic acid, maltol, and ethyl maltol, from 2-alkyl-4,5-epoxy has been reported . This could potentially be a method for the synthesis of “6-Methoxy-2h-pyran-3(6h)-one”, although the exact details are not specified in the available data.Scientific Research Applications
Synthesis of Maltol
6-Methoxy-2h-pyran-3(6h)-one is used in the synthesis of Maltol . Maltol is a naturally occurring organic compound that is used primarily for its flavoring and aroma characteristics. It has a sweet smell that has been described as caramel-like and is used to impart a sweet aroma to fragrances .
Synthesis of Ethylmaltol
This compound is also used in the synthesis of Ethylmaltol . Ethylmaltol is a flavor enhancer and a very pleasant smelling chemical that is widely used in the food, beverage, confectionery, and fragrance industry .
Synthesis of Pyromeconic Acid
6-Methoxy-2h-pyran-3(6h)-one is used in the synthesis of Pyromeconic Acid . Pyromeconic Acid is a chemical compound that is used in various chemical reactions .
Precursor in Chemical Reactions
This compound serves as a precursor in various chemical reactions . It is used in the synthesis of 2-alkyl-3-hydroxy-4H-pyran-4-ones .
Research and Development
6-Methoxy-2h-pyran-3(6h)-one is used in research and development in the field of chemistry . It is used in the study of new synthetic methods and reaction mechanisms .
Industrial Applications
This compound has industrial applications as well. It is used in the synthesis of various chemicals in the industrial sector .
properties
IUPAC Name |
2-methoxy-2H-pyran-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-8-6-3-2-5(7)4-9-6/h2-3,6H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMDMDCKEUYPDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C=CC(=O)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515095 | |
Record name | 6-Methoxy-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-2h-pyran-3(6h)-one | |
CAS RN |
60249-17-4 | |
Record name | 6-Methoxy-2H-pyran-3(6H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-Methoxy-2H-pyran-3(6H)-one a valuable starting material in organic synthesis?
A1: 6-Methoxy-2H-pyran-3(6H)-one possesses a unique structure featuring both an enone system and a reactive methoxy group. [] This allows for diverse chemical transformations. For instance, it can undergo electrophilic attack at the C-2 position, participate in Diels-Alder reactions as a diene, and the methoxy group can be easily modified or removed. [] This versatility makes it a valuable precursor for synthesizing various heterocyclic compounds.
Q2: Can you provide specific examples of how 6-Methoxy-2H-pyran-3(6H)-one has been used to synthesize other compounds?
A2: Absolutely. One example is the synthesis of pyranoquinolines, -quinazolines, and -benzodiazepines, important classes of heterocyclic compounds with diverse biological activities. [] Another example involves utilizing 6-Methoxy-2H-pyran-3(6H)-one to prepare maltol, ethylmaltol, and pyromeconic acid. This synthesis involves epoxidation of 6-Methoxy-2H-pyran-3(6H)-one followed by an acid-catalyzed rearrangement. []
Q3: The provided research mentions the synthesis of Mannich bases from 6-Methoxy-2H-pyran-3(6H)-one. What makes this reaction significant?
A3: The Mannich reaction is a classic method for forming carbon-carbon bonds, creating compounds with an aminoalkyl group. In this case, reacting 6-Methoxy-2H-pyran-3(6H)-one with morpholine and formalin yields 4-morpholinomethyl-2H-pyran-3(6H)-ones. [] These resulting compounds can be further derivatized, expanding the chemical space accessible from 6-Methoxy-2H-pyran-3(6H)-one.
Q4: Are there any studies exploring the structure-activity relationships of compounds derived from 6-Methoxy-2H-pyran-3(6H)-one?
A4: Yes, some studies have investigated the antimicrobial properties of 2H-pyran-3(6H)-one derivatives. For example, research has shown that phenylthio, benzenesulfonyl, p-acetylaminobenzenesulfonyl, and p-bromophenyl substituents at the C-2 position enhance activity against gram-positive bacteria. [] These findings highlight the potential of modifying 6-Methoxy-2H-pyran-3(6H)-one to create compounds with tailored biological activities.
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